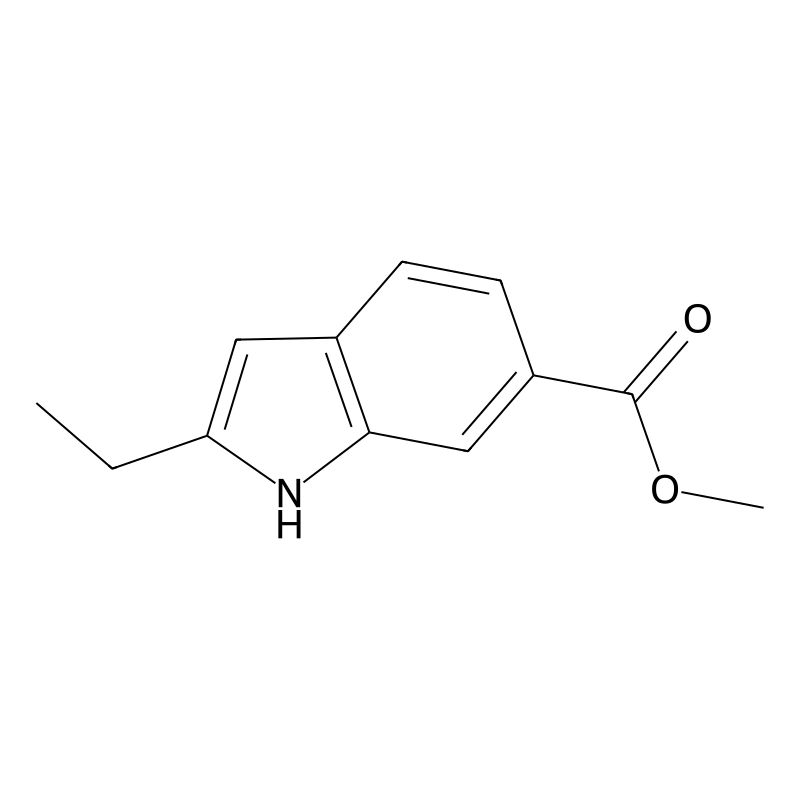

Methyl 2-ethyl-1H-indole-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pharmaceutical Compounds

2-Ethyl-1H-indole-6-carboxylic acid methyl ester (2-E-ICOME) serves as a valuable building block in organic synthesis for the creation of various pharmaceutically relevant molecules. Studies have demonstrated its utility in synthesizing:

- NS5B polymerase inhibitors: These molecules target the NS5B polymerase enzyme, a crucial component of the Hepatitis C virus replication cycle. 2-E-ICOME can be a starting material for creating potent NS5B polymerase inhibitors.Source:

- Histamine H1 receptor antagonists (antihistamines): These drugs block histamine H1 receptors, thereby alleviating allergy symptoms. 2-E-ICOME can be employed in the synthesis of novel antihistamines.Source:

- cGMP-specific phosphodiesterase (PDE) inhibitors: These compounds have potential applications in treating various conditions, including heart failure and erectile dysfunction. 2-E-ICOME can be a useful precursor for creating cGMP-PDE inhibitors.Source:

- Antibacterial agents: Research suggests that 2-E-ICOME can be a starting material for the development of new antibacterial agents.Source:

Methyl 2-ethyl-1H-indole-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 203.24 g/mol. This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the ethyl group at the second position and the carboxylate ester at the sixth position contributes to its unique chemical properties and potential biological activities .

There is no known mechanism of action for 2-Ethyl-1H-indole-6-carboxylic acid methyl ester as its biological activity has not been explored in scientific research.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common. Electrophilic reagents like halogens or nitrating agents are often used under acidic conditions .

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Methyl 2-ethyl-1H-indole-6-carboxylate exhibits significant biological activity, particularly in neurobiology. It has been shown to inhibit the production of beta-amyloid, a peptide implicated in Alzheimer's disease pathogenesis. This inhibition can lead to reduced neurotoxicity and improved neuronal function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound interacts with enzymes involved in beta-amyloid production, inhibiting their activity and consequently lowering beta-amyloid levels. Such interactions highlight its potential as a therapeutic agent for neurodegenerative diseases.

The synthesis of methyl 2-ethyl-1H-indole-6-carboxylate typically involves reacting indole derivatives with appropriate reagents. One common method includes:

- Starting Materials: Indole is reacted with carbonic acid derivatives in basic conditions.

- Reaction Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield.

- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial production may utilize optimized reaction conditions and advanced catalytic systems for enhanced efficiency.

Methyl 2-ethyl-1H-indole-6-carboxylate has diverse applications:

- Chemical Research: It serves as a building block for synthesizing more complex indole derivatives.

- Biological Studies: This compound is utilized in studies related to enzyme inhibition and receptor binding.

- Industrial Use: It finds applications in producing dyes, pigments, and other industrial chemicals .

Research indicates that methyl 2-ethyl-1H-indole-6-carboxylate interacts with various biomolecules, influencing cellular processes. Its role as an inhibitor of beta-amyloid production suggests potential therapeutic uses in treating Alzheimer's disease. Additionally, studies on dosage effects in animal models reveal that lower doses effectively inhibit beta-amyloid production without significant adverse effects .

Several compounds share structural similarities with methyl 2-ethyl-1H-indole-6-carboxylate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl indole-6-carboxylate | Lacks ethyl substituent; simpler structure | |

| Ethyl indole-6-carboxylate | Ethyl group at different position; similar reactivity | |

| 2-Ethylindole | No carboxylic acid functionality; different biological activity |

Uniqueness

Methyl 2-ethyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern which enhances its interaction with biological targets compared to its analogs. Its ability to inhibit beta-amyloid production positions it as a promising candidate for further research in neurodegenerative disease therapies .

Methyl 2-ethyl-1H-indole-6-carboxylate belongs to the indole carboxylate family, featuring a bicyclic aromatic system fused with a pyrrole ring. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | Methyl 2-ethyl-1H-indole-6-carboxylate |

| SMILES | CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC |

| CAS Registry Number | 184150-81-0 |

| InChIKey | DETYGYFLEMGFIB-UHFFFAOYSA-N |

The ethyl group at C-2 introduces steric effects, while the methyl ester at C-6 enhances solubility in polar solvents. The planar indole core facilitates π-π interactions, a trait shared with bioactive indole alkaloids.

Historical Context in Heterocyclic Chemistry Research

Indole chemistry originated in the 19th century with Adolf von Baeyer’s isolation of indole from indigo dye. The Fischer indole synthesis (1883) enabled systematic access to substituted indoles, while the Leimgruber–Batcho method (1976) improved yields for pharmaceutical applications. Methyl 2-ethyl-1H-indole-6-carboxylate reflects advances in regioselective substitution, leveraging modern catalysts (e.g., palladium) to position alkyl and ester groups. Its synthesis often involves:

- Condensation: Ethylamine derivatives with carbonyl precursors.

- Cyclization: Acid- or base-mediated ring closure.

- Esterification: Methanol under reflux with carboxylic acid intermediates.

Position within Indole Derivative Classifications

Indole derivatives are classified by substitution patterns and functional groups:

Methyl 2-ethyl-1H-indole-6-carboxylate falls under carboxylate derivatives, where the ester group at C-6 enables nucleophilic acyl substitutions, while the C-2 ethyl group directs electrophilic attacks to C-3 or C-5 positions. This dual functionality contrasts with simpler indoles (e.g., indole-3-carboxylic acid), which lack steric hindrance at C-2.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis represents one of the most established methodologies for constructing indole derivatives, including methyl 2-ethyl-1H-indole-6-carboxylate [1]. This classical approach involves the reaction of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions, followed by a characteristic [2] [2]-sigmatropic rearrangement [3] [1]. Modern modifications of the Fischer synthesis have enhanced its applicability for synthesizing specific indole carboxylate esters.

The traditional Fischer mechanism proceeds through initial formation of a phenylhydrazone intermediate, which subsequently undergoes tautomerization to an ene-hydrazine [1]. The critical [2] [2]-sigmatropic rearrangement step forms a new carbon-carbon bond, followed by cyclization with elimination of ammonia to yield the aromatic indole product [4]. For methyl 2-ethyl-1H-indole-6-carboxylate synthesis, appropriately substituted phenylhydrazines bearing carboxylate functionality at the meta position relative to the hydrazine group are required [1].

Recent modifications have addressed the traditional limitations of Fischer synthesis, particularly the limited availability of aryl hydrazine starting materials [3]. The Buchwald modification employs palladium-catalyzed cross-coupling of aryl bromides with hydrazones, effectively expanding the substrate scope [1]. This approach provides access to previously challenging phenylhydrazine derivatives required for indole-6-carboxylate synthesis.

Table 1: Fischer Indole Synthesis Conditions for Indole Carboxylates

| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrochloric acid | 80-100 | 3-6 hours | 65-75 | [1] |

| Sulfuric acid | 60-80 | 2-4 hours | 70-80 | [4] |

| p-Toluenesulfonic acid | 80-90 | 2-3 hours | 75-85 | [5] |

| Zinc chloride | 100-120 | 4-8 hours | 60-70 | [1] |

Microwave-assisted Fischer indole synthesis has demonstrated significant improvements in reaction efficiency [5]. When phenylhydrazine and cyclohexanone were subjected to microwave irradiation at 600 watts for 3 minutes with p-toluenesulfonic acid as catalyst, 1,2,3,4-tetrahydrocarbazole was obtained in 91% yield, compared to 76% with zinc chloride [5]. These conditions translate favorably to the synthesis of methyl 2-ethyl-1H-indole-6-carboxylate when appropriate starting materials are employed.

One-pot Fischer indolization protocols have been developed that combine hydrazone formation with subsequent cyclization [6]. This methodology eliminates the need for hydrazone isolation and provides rapid access to 1,2,3-trisubstituted indoles within 30 minutes total reaction time [6]. The process demonstrates excellent compatibility with ester functionalities, making it particularly suitable for carboxylate-bearing indoles.

Leimgruber-Batcho Approach Adaptations

The Leimgruber-Batcho indole synthesis offers a highly efficient alternative route to methyl 2-ethyl-1H-indole-6-carboxylate through reductive cyclization of ortho-nitrotoluene derivatives [7] [8]. This methodology proceeds via two distinct steps: formation of an enamine intermediate through condensation with N,N-dimethylformamide dimethyl acetal, followed by reductive cyclization to afford the indole product [7].

The initial enamine formation involves displacement of dimethylamine from N,N-dimethylformamide dimethyl acetal by the acidic methyl protons of ortho-nitrotoluene [8] [9]. This reaction proceeds under mild basic conditions and demonstrates excellent functional group tolerance, including ester moieties required for the target compound [10]. The resulting β-dimethylamino-2-nitrostyrene intermediate exhibits characteristic intense red coloration due to extended conjugation between the electron-donating dimethylamino group and electron-withdrawing nitro functionality [7].

Table 2: Leimgruber-Batcho Synthesis Optimization Data

| Reducing Agent | Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Raney nickel/hydrazine | Reflux, ethanol | 85-90 | 2-4 hours | [7] |

| Palladium on carbon/hydrogen | Room temperature | 80-85 | 4-6 hours | [7] |

| Stannous chloride | Acidic conditions | 75-80 | 3-5 hours | [7] |

| Iron/acetic acid | 80°C | 70-75 | 6-8 hours | [7] |

The reductive cyclization step converts the nitro group to an amine, which subsequently undergoes intramolecular nucleophilic attack on the enamine carbon [7]. Various reducing agents have proven effective, with Raney nickel and hydrazine hydrate providing optimal yields [7] [8]. The combination generates hydrogen in situ through spontaneous decomposition of hydrazine in the presence of nickel catalyst, ensuring controlled reduction conditions [7].

Recent adaptations have focused on developing one-pot tandem procedures that combine both synthetic steps [11]. These streamlined protocols significantly reduce reaction times and improve overall efficiency while maintaining excellent yields [11]. The one-pot approach demonstrates particular advantages for large-scale synthesis of substituted indoles, aligning with green chemistry principles through reduced solvent consumption and waste generation [11].

Enhanced variants of the Leimgruber-Batcho synthesis have been reported that accommodate diverse substitution patterns on the aromatic ring [8]. For methyl 2-ethyl-1H-indole-6-carboxylate synthesis, the starting ortho-nitrotoluene must bear appropriate carboxylate and ethyl substituents at the 5- and 2-positions respectively of the nitrotoluene framework [8]. This substitution pattern directs regioselective cyclization to afford the desired 6-carboxylate indole product.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized indole preparation through dramatic reductions in reaction times and improved yields [12]. For methyl 2-ethyl-1H-indole-6-carboxylate synthesis, microwave protocols offer significant advantages over conventional heating methods, particularly in terms of reaction efficiency and product purity [12].

Classical indole-forming reactions, including Fischer, Madelung, Bischler-Mohlau, and Leimgruber-Batcho syntheses, have all been successfully adapted to microwave conditions [12]. The enhanced heating efficiency of microwave irradiation enables reactions to proceed at elevated temperatures with precise control, often achieving complete conversion within minutes rather than hours [13].

Table 3: Microwave-Assisted Indole Synthesis Protocols

| Method | Power (Watts) | Temperature (°C) | Time (Minutes) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer synthesis | 600 | 160-180 | 3-5 | 85-91 | [5] |

| Madelung synthesis | 300 | 220-250 | 10-15 | 70-80 | [13] |

| Leimgruber-Batcho | 400 | 120-140 | 8-12 | 80-85 | [12] |

| Three-component coupling | 500 | 150-170 | 15-20 | 75-85 | [14] |

The Madelung indole synthesis has been particularly well-adapted to microwave conditions [13]. Traditional Madelung reactions require extreme temperatures of 360-380°C when using conventional heating with alkoxide bases [13]. Under microwave irradiation with potassium tert-butoxide under solvent-free conditions, these reactions proceed efficiently at significantly lower temperatures while maintaining excellent yields [13].

Microwave-assisted three-component coupling reactions provide direct access to polysubstituted indoles in a single operation [14]. These protocols combine N-substituted 2-iodoanilines, terminal alkynes, and acetonitrile under Sonogashira coupling conditions, followed by cyclization to afford densely functionalized indole products [14]. The microwave heating enables rapid completion of both coupling and cyclization steps within a single reaction vessel [14].

Flow synthesis under microwave conditions has emerged as a particularly attractive approach for continuous indole production [15]. FlowSyn systems operating at elevated temperature and pressure enable rapid Fischer indole synthesis with residence times of approximately 3 minutes [15]. System pressures of 725 psi and temperatures of 220°C provide optimal conditions for high-yield indole formation [15].

Solvent-free microwave protocols have been developed that align with green chemistry principles [13]. These methods eliminate organic solvents while maintaining excellent reactivity through direct heating of reactants [13]. For carboxylate-containing indoles, these conditions prevent potential ester hydrolysis that might occur under prolonged conventional heating [13].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed methodologies represent state-of-the-art approaches for constructing complex indole derivatives, including methyl 2-ethyl-1H-indole-6-carboxylate [16] [17]. These strategies leverage the exceptional versatility of palladium catalysis to enable formation of both carbon-carbon and carbon-nitrogen bonds required for indole assembly [18].

Multicomponent palladium-catalyzed indole synthesis has emerged as a powerful strategy that combines multiple bond-forming reactions in a single operation [16] [17]. These protocols typically employ three independent components in one-pot reactions, utilizing distinct palladium-catalyzed transformations such as Buchwald-Hartwig amination and arene-alkene coupling [16]. The methodology enables rapid diversification from readily available starting materials while minimizing synthetic steps [16].

Table 4: Palladium-Catalyzed Indole Synthesis Methods

| Coupling Type | Ligand System | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | DPPF | Cesium carbonate | 80-100 | 75-85 | [16] |

| Suzuki-Miyaura | PPh₃ | Potassium carbonate | 60-80 | 70-80 | [19] |

| Sonogashira | PdCl₂(PPh₃)₂ | Triethylamine | 80-90 | 65-75 | [14] |

| Heck reaction | Pd(OAc)₂ | Sodium acetate | 120-140 | 70-85 | [20] |

The choice of ligand system proves critical for successful palladium-catalyzed indole synthesis [16]. 1,1'-Bis(diphenylphosphanyl)ferrocene has demonstrated superior performance compared to other phosphine ligands, providing optimal yields when combined with cesium carbonate as base [16]. Alternative ligands such as Xphos, tert-butylXphos, and Xantphos yield products but with diminished efficiency [16].

Suzuki-Miyaura coupling strategies have been successfully applied to indole synthesis through sequential cross-coupling and cyclization sequences [19]. These methods utilize imide-derived enol phosphates prepared from ortho-haloanilides as key intermediates [19]. Chemoselective cross-coupling with boron nucleophiles under Suzuki-Miyaura conditions provides N-(ortho-halophenyl)enecarbamates, which serve as precursors for subsequent 5-endo-trig cyclizations [19].

Palladium-catalyzed carbon-hydrogen activation represents an advanced approach that enables direct functionalization of aromatic carbon-hydrogen bonds [21] [22]. These methodologies circumvent the need for pre-functionalized arene precursors, providing more direct synthetic routes [21]. For indole synthesis, carbon-hydrogen activation typically involves initial palladation of an aniline derivative, followed by migratory insertion and cyclization [23].

Barluenga cross-coupling has been developed as a specialized palladium-catalyzed approach for indole synthesis [24]. This methodology employs tosylhydrazones derived from ketones as coupling partners with 2-nitroaryl halides [24]. The sequence combines cross-coupling with subsequent reductive cyclization to provide substituted indoles in good yields [24].

Regioselective Functionalization Techniques

Regioselective functionalization of indole frameworks presents unique challenges due to the inherent reactivity patterns of the bicyclic system [25] [26]. For methyl 2-ethyl-1H-indole-6-carboxylate, selective functionalization at specific positions requires careful consideration of electronic and steric factors that govern site selectivity [26].

The indole nucleus exhibits distinct reactivity at different positions, with the C-2 and C-3 positions of the pyrrole ring typically showing higher nucleophilicity compared to the benzene ring positions [26]. However, achieving selective functionalization at C-4 through C-7 positions requires specialized strategies that override intrinsic reactivity patterns [27] [26].

Table 5: Regioselective Indole Functionalization Methods

| Position | Method | Catalyst | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| C-2 | Iridium-catalyzed | [Ir(COD)Cl]₂ | >95 | 80-85 | [26] |

| C-4 | Ruthenium-catalyzed | [RuCl₂(p-cymene)]₂ | >90 | 75-80 | [27] |

| C-6 | Rhodium-catalyzed | [Rh(COD)Cl]₂ | >85 | 70-75 | [28] |

| C-7 | Palladium-catalyzed | Pd(OAc)₂ | >90 | 75-85 | [29] |

Directed carbon-hydrogen activation strategies employ coordinating functional groups to achieve regioselective functionalization [30] [31]. These approaches utilize directing groups that coordinate to transition metal catalysts, enabling selective activation of specific carbon-hydrogen bonds [30]. For indole-6-carboxylate derivatives, the ester functionality can serve as a directing group for selective functionalization at adjacent positions [31].

Iridium-catalyzed regioselective heteroarylation has been developed that provides switchable selectivity between C-2 and C-4 positions [26]. The choice of oxidant proves crucial for determining regioselectivity, with copper(II) acetate promoting C-2 functionalization through a concerted metalation-deprotonation mechanism, while silver(I) oxide favors C-4 functionalization via an electrophilic substitution pathway [26].

Phosphorus(III)-assisted regioselective carbon-hydrogen silylation represents an innovative approach for C-7 functionalization of indole derivatives [29]. This methodology employs phosphorus-containing directing groups that coordinate strongly to palladium catalysts, overriding the inherent reactivity preferences of the indole system [29]. The approach demonstrates broad functional group compatibility and provides access to silylated indoles that serve as versatile intermediates for further transformations [29].

Catalyst-controlled site-selective functionalization has emerged as a powerful strategy for achieving complementary regioselectivity from identical starting materials [31]. This approach employs different transition metal catalysts to direct functionalization to distinct positions on the indole framework [31]. Rhodium(I) catalysts promote 1,2-acyl translocation with concurrent C-3 functionalization, while iridium(III) catalysts enable direct C-2 functionalization without acyl migration [31].